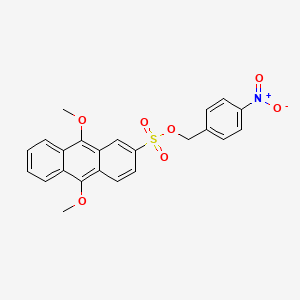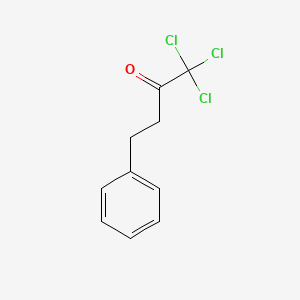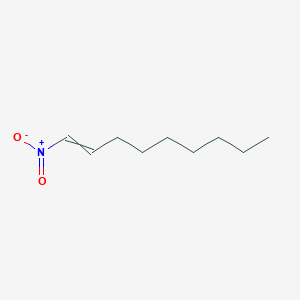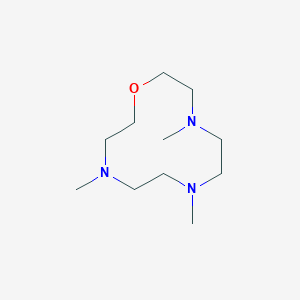
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane is a macrocyclic compound known for its unique structure and properties. It is a derivative of 1-oxa-4,7,10-triazacyclododecane, with three methyl groups attached at the 4, 7, and 10 positions. This compound is of significant interest in various fields of chemistry and biology due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper(II), cobalt(III), and iron(III).
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper(II) sulfate or cobalt(III) chloride in aqueous or organic solvents.
Substitution: Reagents such as halides or nucleophiles are used under controlled temperature and pH conditions.
Major Products
Aplicaciones Científicas De Investigación
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a proteolytic agent in the cleavage of pathogenic proteins.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalytic centers in various chemical reactions. For example, the cobalt(III) complex of this compound has shown significant proteolytic activity, which is attributed to the increased Lewis acidity of the cobalt center and the steric effects of the ligand . The compound’s ability to selectively cleave peptide bonds makes it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane can be compared with other similar macrocyclic compounds:
1-Oxa-4,7,10-triazacyclododecane: Lacks the methyl groups, resulting in different steric and electronic properties.
1,4,7,10-Tetraazacyclododecane: Contains four nitrogen atoms and no oxygen, leading to different coordination chemistry and applications.
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane: A larger macrocycle with additional methyl groups, offering different complexation properties.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propiedades
Número CAS |
132417-65-3 |
|---|---|
Fórmula molecular |
C11H25N3O |
Peso molecular |
215.34 g/mol |
Nombre IUPAC |
4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane |
InChI |
InChI=1S/C11H25N3O/c1-12-4-6-13(2)8-10-15-11-9-14(3)7-5-12/h4-11H2,1-3H3 |
Clave InChI |
KARAYLQMVDTHJW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CCOCCN(CC1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


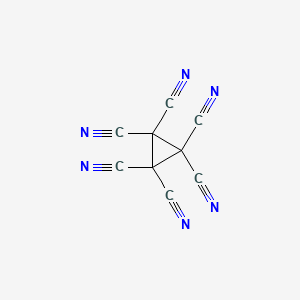

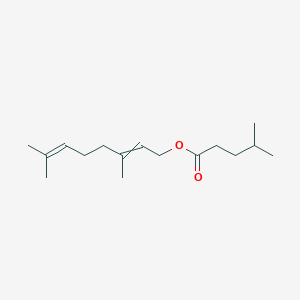
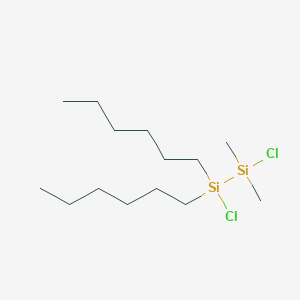
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
